methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrobenzoyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine.
Methoxylation: The methoxy group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Esterification: Finally, the esterification of the carboxylic acid intermediate with methanol in the presence of a dehydrating agent, such as sulfuric acid, yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones
Reduction: Amino derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitrobenzoyl and methoxy groups, play a crucial role in its binding affinity and specificity. For example, the nitro group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl [(2Z)-6-(methylsulfonyl)-2-[(4-nitrobenzoyl)imino]-1,3-benzothiazol-3-yl]acetate: This compound has a methylsulfonyl group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate: This compound contains an ethoxy group and a furoyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-13-7-8-14-15(9-13)28-18(20(14)10-16(22)27-2)19-17(23)11-3-5-12(6-4-11)21(24)25/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIUKBKNOATOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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